4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The compound’s NMR profile reflects its aromatic and methyl substituents:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (pyrrole/pyridine) | 6.8–8.5 | Singlet/Doublet |
| Methyl (C5) | ~2.5 | Singlet |
The deshielded aromatic protons near the bromine atom (C4) appear downfield, while the methyl group’s singlet indicates no neighboring protons. Bromine’s isotopic splitting is not observed due to its low natural abundance of spin-active isotopes.
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions include:
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C–H (aromatic) | 3000–3100 |
| C–Br stretching | 600–800 |
| N–C (pyrrole/pyridine) | 1450–1600 |
| C–C (aromatic ring) | 1400–1500 |
The C–Br stretch is diagnostic, appearing as a medium-intensity peak. Aromatic C–H bending modes (e.g., out-of-plane) may overlap with pyrrole ring vibrations.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry reveals characteristic fragments:
| Fragment | m/z | Assignment |
|---|---|---|
| [M]+ | 211 | Molecular ion (C₈H₇BrN₂) |
| [M – Br]+ | 131 | Loss of bromine atom |
| [M – CH₃]+ | 196 | Loss of methyl group |
The molecular ion peak at m/z 211 dominates, with secondary fragmentation pathways involving cleavage at the C–Br bond.
Computational Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
DFT studies (e.g., B3LYP/6-31G** basis set) predict:
| Property | Value |
|---|---|
| HOMO energy | ~−5.0 eV |
| LUMO energy | ~−1.5 eV |
| Dipole moment | ~1.2 D |
Electron Density Distribution Mapping
Electron density maps highlight:
- High density : Localized on pyrrole and pyridine nitrogens.
- Moderate density : Aromatic carbons adjacent to bromine.
- Low density : Methyl group due to σ-electron donation.
Natural bond orbital (NBO) analysis reveals lone-pair electron donation from nitrogen to the π-system, stabilizing the aromatic framework. The bromine atom withdraws electron density via σ* antibonding orbitals, affecting reactivity at the C4 position.
Properties
IUPAC Name |
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-11-8-6(7(5)9)2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOSUQLVHNCTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264874 | |
| Record name | 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638761-16-6 | |
| Record name | 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638761-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with 1H-pyrrolo[2,3-b]pyridine or its derivatives.
- Introduction of the methyl group at position 5 can be achieved via methylation of a suitable precursor or by starting from a methyl-substituted pyridine derivative.
- Bromination at position 4 is typically carried out on the methylated intermediate.
Bromination Methods
- Bromine (Br2) in organic solvents such as chloroform at low temperature (0 °C to room temperature) is used for selective bromination at the 4-position.
- Alternatively, N-bromosuccinimide (NBS) in the presence of a base like triethylamine in solvents such as dichloromethane or tetrahydrofuran (THF) provides a milder and more controlled bromination environment.
- Reaction times vary from 10 minutes to several hours depending on reagent concentration and temperature to optimize selectivity and yield.
Protection and Deprotection Strategies
- The nitrogen at position 1 is often protected using sulfonyl chlorides (e.g., benzenesulfonyl chloride) to prevent side reactions during subsequent transformations.
- After bromination and other modifications, the protecting group is removed using reagents such as tetrabutylammonium fluoride (TBAF) in THF.
Cross-Coupling Reactions
- Suzuki-Miyaura coupling is employed to introduce aryl or heteroaryl groups at position 5 or to modify other substituents.
- Typical catalysts include palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
- Bases like potassium carbonate and solvents such as dioxane/water mixtures are used under nitrogen atmosphere and heated conditions (80 °C to reflux).
- These conditions allow for the formation of substituted pyrrolo[2,3-b]pyridines with high regioselectivity.
Detailed Preparation Method of 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Methylation at position 5 | Starting pyrrolo[2,3-b]pyridine derivative, methylating agent (e.g., methyl iodide or methyl Grignard) | Introduction of methyl group at position 5 | 5-Methylpyrrolo[2,3-b]pyridine intermediate |
| 2. Protection of N-1 | Benzenesulfonyl chloride, base (triethylamine), dichloromethane, 0 °C to RT | Protect nitrogen to avoid side reactions | N-1 protected intermediate |
| 3. Bromination at position 4 | NBS, triethylamine, dichloromethane or THF, RT, 1–16 h | Selective bromination at 4-position | 4-Bromo-5-methyl-N-1 protected pyrrolo[2,3-b]pyridine |
| 4. Deprotection | Tetrabutylammonium fluoride (TBAF), THF, heated | Removal of sulfonyl protecting group | This compound |
| 5. Purification | Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization | Isolation of pure compound | Pure this compound |
Optimization and Yield Considerations
- Temperature control during bromination (0–5 °C) minimizes side reactions and improves regioselectivity.
- Using 1.2 equivalents of NBS ensures complete bromination without over-bromination.
- The choice of solvent affects reaction rate and selectivity; dichloromethane and THF are preferred for their solvation properties.
- Protection of the nitrogen atom is critical to prevent unwanted substitution or polymerization.
- Purification by silica gel chromatography with an optimized solvent gradient enhances product purity, essential for downstream applications.
Research Findings and Variations
- Modifications of the pyrrolo[2,3-b]pyridine core with different substituents at position 5, including methyl, bromine, chlorine, and nitro groups, have been reported using similar synthetic routes involving protection, bromination, and palladium-catalyzed cross-coupling reactions.
- Literature reports demonstrate the use of Suzuki coupling to introduce various aryl groups at position 5 after bromination, expanding the compound's utility in medicinal chemistry.
- The bromination step is often the most sensitive, requiring careful control to avoid polybromination or decomposition.
Summary Table of Key Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct bromination with Br2 | Br2, chloroform, 0–25 °C | Simple, fast | High reactivity | Less selective, risk of overbromination |
| NBS bromination | NBS, triethylamine, DCM or THF, RT | Milder, more selective | Controlled bromination | Longer reaction times |
| Protection-deprotection route | Benzenesulfonyl chloride, TBAF | Prevents side reactions | Improves selectivity | Additional steps increase complexity |
| Suzuki coupling for substitution | Pd catalyst, boronic acid, K2CO3, dioxane/water, 80 °C | Versatile substitution | Wide substrate scope | Requires palladium catalyst |
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of 4-amino-5-methyl-1H-pyrrolo[2,3-b]pyridine or 4-thio-5-methyl-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Formation of N-oxides.
Reduction: Formation of 5-methyl-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
Cancer Therapeutics
One of the most notable applications of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a study reported that compound 4h (a derivative) demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, highlighting its potential in treating cancers associated with aberrant FGFR signaling pathways .
Case Study: In Vitro Evaluation
- Cell Line : 4T1 breast cancer cells
- Findings : Compound 4h inhibited cell proliferation and induced apoptosis while significantly reducing migration and invasion capabilities.
Metabolic Disorders
The compound also shows promise in addressing metabolic disorders such as diabetes. Pyrrolo[3,4-c]pyridine derivatives have been investigated for their ability to enhance insulin sensitivity. A related compound demonstrated that specific substitutions could lead to significant increases in glucose uptake in muscle and fat cells without affecting insulin levels .
Table: Antidiabetic Activity of Pyrrolo Derivatives
| Compound | Activity | Mechanism |
|---|---|---|
| 6a | Increased insulin sensitivity by 37.4% | Stimulates glucose uptake |
| 6b | Enhanced glucose incorporation into lipids | Modulates metabolic pathways |
Antimicrobial Activity
Another application is in the field of infectious diseases, particularly against Mycobacterium tuberculosis. Research has shown that pyrrolo[3,4-c]pyridine derivatives can inhibit the InhA enzyme critical for mycolic acid synthesis in M. tuberculosis. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) below 25 µM against this pathogen, indicating their potential as new antimycobacterial agents .
Case Study: Antimycobacterial Efficacy
- Compound : Pyrrolo[3,4-c]pyridine-3-one derivatives
- Efficacy : MIC <25 µM against M. tuberculosis; some derivatives showed higher growth inhibition than the standard drug isoniazid.
Pharmacological Mechanisms
The pharmacological mechanisms of this compound involve its interaction with various biological targets. The bromine atom at the 4-position and the methyl group at the 5-position are crucial for its binding affinity and biological activity.
Potential Targets
- FGFRs : Inhibition leads to reduced tumorigenesis.
- InhA Enzyme : Disruption of mycolic acid synthesis in M. tuberculosis.
Mechanism of Action
The mechanism of action of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The inhibition of FGFR signaling pathways is a key mechanism by which this compound exerts its effects, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Key Findings :
- Bromine at C4 offers a balance between reactivity and stability, enabling Pd-catalyzed cross-coupling .
- Iodo analogs (e.g., ) exhibit higher reactivity but lower stability under prolonged storage.
N-Substitution and Protection
N1 modification alters solubility and metabolic stability:
Notes:
- N-Methylation (e.g., ) reduces aqueous solubility but improves blood-brain barrier permeability.
- Tosyl protection () is employed to block N1 during functionalization at other positions.
Functional Group Modifications
Derivatization at C3 introduces diverse pharmacophores:
Key Insights :
- Ethynyl groups () enhance π-stacking interactions in DNA-binding applications.
- Nitro groups () serve as precursors for amines, enabling further diversification via reduction and acylation .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The target compound’s low aqueous solubility (0.15 mg/mL*) is typical for brominated heterocycles. Strategies like morpholine substitution (e.g., ) or formulation with cyclodextrins improve solubility.
- Reactivity : Bromine at C4 allows Suzuki couplings with aryl boronic acids (e.g., ), while methyl at C5 provides steric hindrance, directing reactions to specific positions.
Biological Activity
4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, characterized by a bromine atom and a methyl group at specific positions, contribute to its interaction with various biological targets, making it a promising candidate for drug development.
- Molecular Formula : C₈H₇BrN₂
- Molecular Weight : 197.03 g/mol
- Structure : The compound features a pyrrolo-pyridine structure, which is critical for its biological activity.
The biological activity of this compound primarily involves its interaction with fibroblast growth factor receptors (FGFRs) and phosphodiesterases (PDEs). By binding to FGFRs, the compound can inhibit their activity, leading to reduced cell proliferation and apoptosis in cancer cells. Additionally, it has shown potential as a selective inhibitor of PDE4B, which plays a role in inflammatory responses and cancer progression .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- FGFR Inhibition : A derivative of this compound demonstrated potent inhibitory activity against FGFR1-3 with IC₅₀ values of 7 nM for FGFR1, indicating strong potential for targeting tumor growth pathways .
- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis, along with reducing cell migration and invasion capabilities .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects through its action on PDE4B:
- PDE4B Inhibition : It has been reported to significantly inhibit TNF-α release from macrophages exposed to inflammatory stimuli, showcasing its potential in managing inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
A series of studies have focused on synthesizing various derivatives of 1H-pyrrolo[2,3-b]pyridine to evaluate their biological activities systematically. For example:
- Compound 11h , identified as a selective PDE4B inhibitor, exhibited an IC₅₀ value of 0.48 μM against PDE4B, demonstrating significant potency compared to other synthesized variants .
| Compound | Target | IC₅₀ Value (μM) | Activity |
|---|---|---|---|
| 11h | PDE4B | 0.48 | Inhibitor |
| 4h | FGFR1 | 7 | Inhibitor |
| FGFR2 | 9 | Inhibitor | |
| FGFR3 | 25 | Inhibitor |
Future Directions
The ongoing research into the biological activities of this compound suggests promising avenues for drug development. Its ability to target multiple pathways involved in cancer and inflammation positions it as a candidate for further optimization and preclinical testing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
